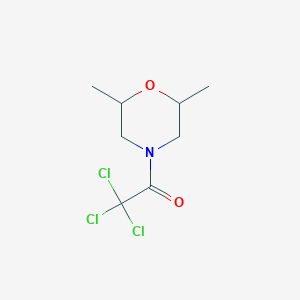
N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPTA is a member of the thioacetamide family of compounds and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the blood. This compound has also been shown to reduce the activity of COX-2, which leads to a reduction in the production of prostaglandins. Additionally, this compound has been shown to reduce the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is its relatively low toxicity. It has been shown to have a low toxicity profile in animal studies, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. This compound has also been shown to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-2-25-20-16-10-9-15-19(20)23-22(24)21(17-11-5-3-6-12-17)26-18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNDODCQERLOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]-N-methylacetamide](/img/structure/B3955942.png)


![2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride](/img/structure/B3955975.png)
![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)

![2-chloro-5-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3956004.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3956007.png)


![N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956025.png)